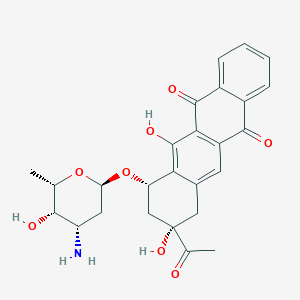

4-Demethoxy-11-deoxydaunorubicin

Description

Context within Anthracycline Research

Anthracyclines, a class of potent chemotherapeutic agents isolated from Streptomyces species, have been a cornerstone of cancer treatment for decades. The prototypical members, daunorubicin (B1662515) and doxorubicin (B1662922), exhibit broad-spectrum anti-tumor activity. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately leads to cell death in rapidly proliferating cancer cells.

Despite their clinical success, the utility of first-generation anthracyclines is often hampered by significant side effects. This has driven extensive research into the synthesis of new analogues with the aim of improving the therapeutic index. The overarching goal of this research is to create derivatives that are more potent, have a broader spectrum of activity, or can overcome mechanisms of drug resistance.

Significance of Structural Modifications in Anthracycline Analogues

The tetracyclic aglycone and the daunosamine (B1196630) sugar are the two principal components of the anthracycline structure, and both have been targets for extensive modification. Alterations to these structures can profoundly influence the biological properties of the resulting analogues.

One particularly significant modification has been the removal of the methoxy (B1213986) group at the C-4 position of the aglycone. This modification, which results in 4-demethoxy analogues, has been shown in numerous studies to increase the lipophilicity of the compound. This increased lipophilicity is often associated with enhanced cellular uptake and, consequently, greater potency. The well-known anthracycline, idarubicin (B193468), is in fact 4-demethoxydaunorubicin, and its development underscored the potential benefits of this specific structural change.

The modification at the C-11 position is another area of interest in structure-activity relationship studies of anthracyclines. The removal of the hydroxyl group at this position, creating an 11-deoxy analogue, can also impact the molecule's biological activity.

Research Trajectory of 4-Demethoxy-11-deoxydaunorubicin

The primary and most direct research into this compound appears in a 1980 publication that announced its synthesis. nih.gov In this study, the compound, referred to as 4-demethoxy-11-deoxydaunomycin, was synthesized along with its corresponding adriamycin analogue, 4-demethoxy-11-deoxyadriamycin.

The research was designed as a comparative study to investigate the effects of these novel analogues on cell division and the biosynthesis of nucleic acids. nih.gov Specifically, the study examined the impact of these compounds on Leukemia L1210 cells, a common model in cancer research. nih.gov The investigation into its effects on DNA and RNA biosynthesis aligns with the known mechanisms of action for the broader anthracycline class. nih.gov

While this initial synthesis and preliminary biological evaluation were documented, this compound has not become a widely studied or clinically adopted compound. Its research trajectory has been largely confined to this early work, with the scientific community's focus shifting to other anthracycline analogues that may have shown more promising results in subsequent, more extensive studies. The reasons for this could be multifaceted, including a potentially narrow therapeutic window, challenging synthesis, or the emergence of other, more potent analogues at the time.

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGDDTIYKPCVEG-NIQDUIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77312-66-4 | |

| Record name | 4-Demethoxy-11-deoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Action of 4 Demethoxy 11 Deoxydaunorubicin

DNA-Intercalation and Structural Perturbations

A key initiating event in the mechanism of action for many anthracyclines is their insertion into the DNA double helix. This physical interaction directly perturbs the structure and function of the genetic material.

The structure of 4-Demethoxy-11-deoxydaunorubicin, like other anthracyclines, contains a planar tetracyclic ring system known as the anthraquinone (B42736) chromophore. This flat, aromatic moiety is crucial for the molecule's ability to engage in DNA intercalation. The process involves the chromophore inserting itself between adjacent base pairs of the DNA double helix. researchgate.netnih.gov This intercalation is a primary mode of non-covalent DNA binding and is considered a key event that triggers subsequent biological responses. nih.gov

The interaction is stabilized by van der Waals forces between the chromophore and the DNA bases. rsc.org The daunosamine (B1196630) sugar moiety, attached to the chromophore, sits (B43327) within the minor groove of the DNA, further anchoring the molecule in place. nih.gov While DNA binding is a critical step, studies on chromophore-modified anthracyclines, including 4-demethoxy derivatives, have indicated that there is not always a direct correlation between the affinity of this binding and the ultimate cytotoxic activity of the compound. nih.gov This suggests that while intercalation is necessary, it is part of a more complex series of interactions involving the drug, DNA, and cellular enzymes. nih.gov

The physical insertion of the this compound chromophore between DNA base pairs forces a local unwinding of the double helix, pushing the flanking base pairs apart. nih.gov This creates a significant distortion in the DNA's three-dimensional structure. The intercalation introduces topological stress on the DNA strand, which can interfere with the normal functions of DNA-processing enzymes involved in replication and transcription. nih.govresearchgate.net These structural perturbations are a foundational aspect of the drug's mechanism, leading to the inhibition of macromolecular biosynthesis and contributing to its cytotoxic effects. researchgate.net

Topoisomerase II Inhibition and DNA Damage Induction

Beyond simple intercalation, this compound actively interferes with the function of topoisomerase II, an essential enzyme that manages DNA topology. By poisoning this enzyme, the compound converts it into a cellular toxin that fragments the genome.

Topoisomerase II alpha (TOP2A) is a critical nuclear enzyme that creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving tangles and supercoils that arise during replication and transcription. nih.govcapes.gov.br Anthracyclines, including this compound, are classified as topoisomerase II poisons. nih.govnih.gov Chemical modifications to the anthracycline structure, specifically the removal of the methoxy (B1213986) group at position 4, have been shown to be related to the targeting of topoisomerase II. nih.gov The expression levels of TOP2A in cancer cells can influence their responsiveness to anthracycline-based chemotherapy, highlighting the importance of this interaction. nih.govnih.gov

A major consequence of poisoning topoisomerase II is the generation of DNA strand breaks. Research has demonstrated that this compound and its derivatives are potent inducers of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in cancer cells. nih.govnih.gov Studies using the alkaline elution method on P388 leukemia cells showed that 4-demethoxy derivatives can cause markedly more DNA damage compared to doxorubicin (B1662922) at cytotoxic concentrations. nih.gov The resulting DNA breaks are protein-associated, which is characteristic of damage mediated by topoisomerase II. nih.gov

Interestingly, 4-demethoxy derivatives have been observed to exhibit a striking biphasic dose-response curve for DNA damage. nih.gov This phenomenon, also seen with other high-affinity DNA intercalators, means that as drug concentrations increase, the level of DNA damage rises to a peak and then declines at very high concentrations. nih.govnih.gov This is thought to occur because at excessive concentrations, the drug saturates the DNA, preventing topoisomerase II from binding to its substrate. nih.gov

| Compound | Cell Line | Observed DNA Damage | Dose-Response Characteristic |

|---|---|---|---|

| 4-Demethoxydaunorubicin | P388 Leukemia | Protein-associated Single-Strand Breaks | Biphasic |

| 4-Demethoxydaunorubicin | OCI AML-3 | Double-Strand Breaks | Not Specified |

| Doxorubicin | AML Blasts | Single-Strand Breaks | Bell-shaped (Biphasic) |

The primary mechanism by which topoisomerase II poisons exert their effect is not by inhibiting the enzyme's catalytic activity, but by trapping a key intermediate in its reaction cycle. nih.govnih.gov Topoisomerase II functions by creating a "cleavage complex," where the DNA is cut and covalently linked to the enzyme. capes.gov.brresearchgate.net This is normally a transient state, with the enzyme quickly resealing the DNA break.

This compound and other anthracyclines stabilize this ternary drug-DNA-enzyme complex. nih.govnih.gov By binding to both the DNA and the enzyme in the vicinity of the break, the drug prevents the re-ligation of the DNA strands. nih.gov This transformation of a transient intermediate into a stable roadblock has lethal consequences for the cell. The accumulation of these stabilized cleavage complexes leads to permanent, irreversible DNA breaks, which, particularly in proliferating cells, trigger apoptotic cell death pathways. nih.govresearchgate.net

Interference with Nucleic Acid Synthesis and Cellular Processes

The antitumor activity of this compound, like other anthracycline antibiotics, is significantly linked to its ability to interfere with the fundamental cellular processes of nucleic acid synthesis. This interference occurs through multiple mechanisms, primarily the inhibition of DNA replication and the disruption of RNA synthesis and transcription, which are often a direct consequence of its interaction with DNA and key enzymes.

Inhibition of DNA Replication

Research into the 4-demethoxy analogues of daunorubicin (B1662515) has demonstrated potent inhibitory effects on DNA synthesis. While specific quantitative data for this compound is not extensively detailed in publicly available literature, studies on its close analogue, 4-demethoxydaunorubicin, provide significant insights. In comparative studies using mouse embryo fibroblasts, 4-demethoxydaunorubicin was found to inhibit DNA synthesis to a degree equivalent to that of daunorubicin. nih.gov The primary mechanism for this inhibition is the molecule's ability to intercalate between the base pairs of the DNA double helix. This insertion distorts the DNA structure, creating a physical roadblock that prevents the DNA polymerase enzyme from proceeding along the template strand, thereby halting the replication process. Further research has specifically identified that this compound (referred to as 4-demethoxy-11-deoxydaunomycin in some literature) affects the biosynthesis of neoplastic DNA, although detailed comparative results are not broadly disseminated. nih.gov The cytotoxic effects of these compounds are often linked to their ability to induce DNA strand breaks, a consequence of both intercalation and interaction with enzymes like topoisomerase II. mdpi.com

Disruption of RNA Synthesis and Transcription

The process of transcription, where genetic information is copied from DNA to RNA, is also a critical target of this compound. The intercalation of the compound into DNA not only affects replication but also serves as a major obstacle for RNA polymerase. This disruption prevents the enzyme from transcribing genes, leading to a shutdown in the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and cell viability.

Studies have shown that 4-demethoxydaunorubicin is slightly more potent than its parent compound, daunorubicin, at inhibiting RNA synthesis. nih.gov This enhanced activity suggests that the structural modification of removing the methoxy group at the C-4 position may improve the molecule's ability to interfere with the transcriptional machinery. A study published in The Journal of Antibiotics confirmed that this compound is active in inhibiting RNA synthesis in neoplastic cells, underscoring this mechanism's importance to its bioactivity. nih.gov

Modulation of Polymerase Enzyme Activity

Beyond simple steric hindrance through intercalation, this compound modulates the activity of key enzymes involved in managing DNA topology, particularly DNA topoisomerase II. nih.gov Topoisomerase II is crucial during replication and transcription for relieving the torsional strain that builds up as the DNA helix is unwound. mdpi.com The enzyme functions by creating transient double-strand breaks, allowing the DNA to untangle, and then resealing the breaks. mdpi.com

Anthracyclines, including the 4-demethoxy analogues, act as "topoisomerase poisons." They stabilize the transient "cleavable complex" formed between topoisomerase II and the DNA strand. nih.govresearchgate.net This action traps the enzyme on the DNA, preventing the re-ligation of the double-strand break and leading to the accumulation of permanent DNA lesions. Research has specifically shown that 4-demethoxy analogues of doxorubicin exhibit a greater ability to trap these topoisomerase II cleavage complexes compared to their 4-methoxy counterparts. nih.gov This enhanced targeting results in more profound DNA damage and is a key factor in their heightened cytotoxicity. nih.gov By effectively inhibiting the function of topoisomerase II, the compound indirectly but powerfully disrupts the progression of both DNA and RNA polymerases.

Table 1: Comparative Inhibitory Effects of 4-Demethoxy Anthracycline Analogues

| Compound/Analogue | Target Process | Observed Effect | Reference |

|---|---|---|---|

| 4-Demethoxydaunorubicin | DNA Synthesis | Inhibition is equivalent to that of daunorubicin. | nih.gov |

| 4-Demethoxydaunorubicin | RNA Synthesis | Inhibition is slightly more active than that of daunorubicin. | nih.gov |

| 4-Demethoxy analogues | Topoisomerase II | Exhibit a greater ability to trap cleavage complexes compared to 4-methoxy analogues. | nih.gov |

Reactive Oxygen Species Generation and Oxidative Stress Mechanisms

A significant component of the molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) and the subsequent induction of cellular oxidative stress. This biochemical pathway contributes to its cytotoxic effects, particularly through damage to vital cellular components.

Formation of Superoxide (B77818) Anions and Free Radicals

The core structure of this compound contains a quinone moiety, which is central to its ability to generate ROS. nih.gov Through enzymatic reactions within the cell, particularly involving mitochondrial enzymes like NADH dehydrogenase, the quinone group undergoes a one-electron reduction to form a semiquinone free radical. nih.gov This highly unstable intermediate readily reacts with molecular oxygen (O₂) in a process known as redox cycling.

This reaction transfers the electron to oxygen, generating a superoxide anion (O₂•−), a primary ROS, while regenerating the parent quinone structure. nih.gov This cycle can repeat, leading to a continuous and substantial production of superoxide anions. Studies on related compounds have shown that 4-demethoxydaunorubicin demonstrates a higher maximal velocity (Vmax) for superoxide formation via mitochondrial NADH dehydrogenase compared to doxorubicin, indicating that the 4-demethoxy structure is particularly efficient at this process. Current time information in Tokyo, JP. These superoxide anions can then be converted by enzymes like superoxide dismutase into hydrogen peroxide (H₂O₂), another ROS, which can be further transformed into highly reactive hydroxyl radicals (•OH) through reactions like the Fenton reaction. nih.govmdpi.com

Role in Oxidative Damage to Cellular Components

The excessive production of superoxide anions and other ROS overwhelms the cell's natural antioxidant defenses, leading to a state of oxidative stress. These reactive species can inflict widespread damage on critical cellular macromolecules. The hydroxyl radical, in particular, is extremely reactive and can damage any molecule in its vicinity.

Key targets for oxidative damage include:

DNA: ROS can cause oxidation of nucleobases (e.g., forming 8-oxo-guanine) and induce single- and double-strand breaks in the DNA backbone. This DNA damage triggers cell cycle arrest and apoptotic cell death pathways. frontiersin.org

Lipids: The polyunsaturated fatty acids in cell membranes are highly susceptible to oxidation in a process called lipid peroxidation. This can compromise membrane integrity, leading to loss of cellular function and necrosis.

Proteins: ROS can oxidize amino acid side chains, leading to protein cross-linking, denaturation, and loss of enzymatic function.

Mitochondria: As the primary site of ROS production by anthracyclines, mitochondria are also a primary target of oxidative damage. nih.gov Damage to mitochondrial DNA, proteins, and the inner mitochondrial membrane can disrupt cellular energy metabolism and initiate the intrinsic apoptotic pathway. oncotarget.com

Correlation with Cytotoxic Activity

The cytotoxic activity of this compound is a direct consequence of the molecular mechanisms described above. The interplay between DNA intercalation, topoisomerase II inhibition, and free radical formation results in significant cellular damage, ultimately leading to cell death.

Studies have shown a clear correlation between the induction of DNA double-strand breaks by idarubicin (B193468) and the resulting cell death. nih.gov However, the relationship between its different mechanisms and cytotoxicity can be complex. For instance, the concentrations of idarubicin and its metabolite, idarubicinol (B1259273), required to cause 50% growth inhibition (IC50) are significantly lower than the concentrations needed to induce substantial DNA damage. nih.gov This suggests that while DNA damage is a crucial part of its activity, other mechanisms also play a significant role at lower, clinically relevant concentrations.

The cytotoxic potency of idarubicin and idarubicinol is notably higher than that of daunorubicin and doxorubicin in certain cancer cell lines. nih.gov This increased potency is linked to the high levels and longevity of the topoisomerase IIα cleavable complexes they form. nih.gov

Furthermore, the cytotoxic effects of 4-demethoxy analogues appear to be more dependent on the presence of wild-type topoisomerase II compared to their 4-methoxy counterparts. nih.gov This highlights the critical role of topoisomerase II poisoning in the anticancer activity of idarubicin. In multidrug-resistant leukemia cells with altered topoisomerase II, idarubicin and idarubicinol have demonstrated greater cytotoxic potency than daunorubicin, suggesting they are less affected by this particular resistance mechanism. nih.gov

The following table summarizes the cytotoxic concentrations of idarubicin and its metabolite in comparison to the concentrations required for significant DNA damage, illustrating the potent cytotoxic effects of the compound.

| Compound | 50% Growth Inhibition (IC50) (µM) | Concentration for Significant DNA Damage (µM) | Cell Line | Reference |

| Idarubicin | 0.005 | >0.1 | Mouse Fibrosarcoma | nih.gov |

| Idarubicinol | 0.006 | >0.1 | Mouse Fibrosarcoma | nih.gov |

This table illustrates that the cytotoxic effects of this compound and its metabolite occur at concentrations significantly lower than those required for extensive DNA breakage, highlighting the compound's high potency.

Preclinical Efficacy and Cellular Pharmacology of 4 Demethoxy 11 Deoxydaunorubicin

In Vivo Antineoplastic Activity in Experimental Models

Comparison of Efficacy with Parental Anthracyclines and Other Analogues

The structural modification in 4-demethoxy-11-deoxydaunorubicin, specifically the removal of the methoxy (B1213986) group at the C-4 position of the aglycone, results in a significant increase in its lipophilicity. This characteristic is believed to contribute to its faster cellular uptake and greater cytotoxicity compared to doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov

The enhanced cytotoxicity of 4-demethoxydaunorubicin is attributed to its greater ability to induce topoisomerase II-mediated DNA breaks. medchemexpress.com This increased potency is a key differentiator from its parental anthracyclines.

Table 1: Comparative Cytotoxicity of 4-Demethoxydaunorubicin (Idarubicin) and Parental Anthracyclines

| Compound | Cell Line | IC50 Value | Fold Difference vs. Doxorubicin |

|---|---|---|---|

| 4-Demethoxydaunorubicin (Idarubicin) | MCF-7 (monolayers) | 3.3 ± 0.4 ng/mL | ~57.5x more active |

| 4-Demethoxydaunorubicin (Idarubicin) | MCF-7 (spheroids) | 7.9 ± 1.1 ng/mL | - |

| Doxorubicin | - | - | - |

| Epirubicin (B1671505) | - | - | ~25x less active than Idarubicin (B193468) |

Data derived from in vitro studies. The exact IC50 for Doxorubicin and Epirubicin in the same experimental setup was not specified in the source material, but the fold difference was provided. medchemexpress.com

Cellular and Subcellular Distribution Studies

The distribution of this compound within the cell is a critical factor influencing its mechanism of action and efficacy. Its increased lipophilicity compared to parental anthracyclines facilitates its passage across the cell membrane. nih.gov

Nuclear Localization and Accumulation

The primary intracellular target for anthracyclines is the cell nucleus, where they intercalate into DNA and inhibit topoisomerase II. nih.gov The mechanism of uptake for 4-demethoxydaunorubicin is a subject of some discussion, with suggestions that its high lipophilicity allows it to cross the plasma membrane via a flip-flop mechanism. mdpi.com Other studies propose a role for nucleoside transporters and the organic cation transporter 1 (OCT1), similar to daunorubicin. mdpi.com

Once inside the cell, the distribution can vary. Interestingly, in one study visualizing cellular uptake in MDA-MB-468 cells, the fluorescence of 4-demethoxydaunorubicin was observed throughout the cell, with the notable exception of the nucleus. nih.gov This is in contrast to doxorubicin, which showed significant nuclear accumulation in the same study. nih.gov This finding suggests that the subcellular distribution of this compound may be cell-type dependent and that its cytotoxic effects might not solely rely on high concentrations within the nucleus in all cases. The primary mechanism of action is still considered to be its interaction with nuclear DNA, leading to the inhibition of DNA and RNA synthesis. nih.gov

Mitochondrial Interactions and Effects

Beyond the nucleus, mitochondria are also recognized as important subcellular targets for anthracyclines. A study in a mouse model investigated the effects of a single high dose of daunorubicin or 4-demethoxydaunorubicin on the ventricular myocardium. The results showed that both compounds induced severe degenerative alterations that were exclusively observed in the mitochondria of myocardial tissue. These findings suggest that mitochondrial lesions could play a significant role in the pathogenesis of anthracycline-induced myocardiopathy.

Structure Activity Relationships and Design of 4 Demethoxy 11 Deoxydaunorubicin Analogues

Impact of 4-Demethoxy and 11-Deoxy Modifications on Biological Activity

The removal of the methoxy (B1213986) group at the C-4 position and the hydroxyl group at the C-11 position of the anthracycline aglycone core significantly alters the molecule's biological profile. The 4-demethoxy modification, which yields idarubicin (B193468), is a critical alteration. 4-Demethoxydaunorubicin has demonstrated potent antitumor activity, proving effective against experimental leukemias and sarcomas at doses four to eight times lower than its parent compound, daunorubicin (B1662515). nih.gov This increased potency is linked to several factors. The absence of the C4-methoxy group results in a different binding surface when the drug intercalates with DNA. nih.gov

Metabolically, 4-demethoxydaunorubicin (referred to as 4DDM) shows a more favorable profile compared to daunorubicin (DM). It is cleared more slowly from the body, with a reported half-life of 23 hours compared to 4.6 hours for DM. nih.gov Furthermore, its primary metabolite, 4-demethoxydaunorubicinol, is found in lower concentrations relative to the parent drug, suggesting that 4DDM is less extensively metabolized. nih.gov This allows the drug to be retained in tissues, including tumors, at higher concentrations and for longer durations. nih.gov

The removal of the O11 hydroxyl group in the B ring of the aglycone also has significant structural implications. This modification creates an empty space within the intercalation cavity between DNA base pairs. nih.gov This absence is thought to affect the stacking interactions between the aglycone portion of the molecule and the DNA, which may contribute to differences in biological activity among analogs. nih.gov A study on new anthracyclines isolated from Streptomyces peucetius var. aureus, including 4-O-demethyl-11-deoxydoxorubicin and its daunorubicin analog, found they possessed both antibacterial and cytotoxic activity in vitro, with the doxorubicin (B1662922) and daunorubicin analogs also showing activity against experimental tumors. nih.gov

Analysis of Stereochemical Influence on Activity and Metabolism

Stereochemistry plays a pivotal role in the biological activity of anthracycline analogs. The spatial arrangement of substituents, particularly at the glycosidic linkage and chiral centers on the aglycone, can dramatically influence efficacy.

A key example is the difference between the α and β anomers of 4-demethoxydaunorubicin. The naturally occurring and more active form is the α anomer. The synthetically produced β anomer was found to be significantly less active, requiring doses eight to thirteen times higher than the α anomer to achieve a comparable effect against experimental leukemias. nih.gov Furthermore, analogs with altered stereochemistry at other positions, such as 4-demethoxy-7,9-diepidaunorubicin and its β anomer, were found to be completely devoid of biological activity at the doses tested, highlighting the stringent stereochemical requirements for interaction with biological targets. nih.gov

The metabolism of these compounds is also influenced by their stereochemistry. The primary metabolic pathway for many anthracyclines is the reduction of the C-13 ketone to a secondary alcohol, forming a "-cinol" metabolite. For 4-demethoxydaunorubicin, this results in the formation of 4-demethoxydaunorubicinol. nih.gov The rate and extent of this metabolic conversion are crucial, as the metabolite often has a different activity and toxicity profile than the parent drug. As noted previously, 4-demethoxydaunorubicin is metabolized to its "-cinol" form to a lesser extent than daunorubicin, which contributes to its distinct pharmacokinetic profile. nih.gov

Design and Synthesis of Novel Derivatives and Analogs

The daunosamine (B1196630) sugar is a frequent target for modification to improve the pharmacological properties of anthracyclines. Changes to the amino group at the 3' position can significantly alter activity.

One approach involves creating formamidinodaunorubicins by attaching cyclic moieties like morpholine (B109124) or hexamethyleneimine (B121469) to the 3'-amino group. nih.gov However, these specific modifications resulted in analogs (DAUFmor and DAUFhex) with weaker antileukemic activity compared to the parent daunorubicin, indicating that these particular bulky additions are detrimental to potency. nih.gov

Another strategy, known as reductive amination, involves attaching various polyalkoxybenzyl groups to the amino group of daunorubicin. mdpi.comresearchgate.net This method has yielded derivatives with significantly greater cytotoxicity than the parent compound. mdpi.comresearchgate.net The increased activity is attributed to a higher affinity for DNA and an enhanced ability to disrupt the cell cycle. researchgate.net The position of the methoxy substituents on the attached phenyl ring, rather than just the number of groups, was found to be a critical determinant of cytotoxicity. mdpi.com

A third approach focuses on adding omega-[bis(acetoxy)]alkyl groups to the 3'-amino position. These compounds are designed as prodrugs that are hydrolyzed by esterases in vivo to form an aldehyde. nih.gov This aldehyde can then cyclize into a carbinolamine. The potency of these analogs was found to be highly dependent on the chain length of the substituent and the ability of the resulting aldehyde to form a stable 5- or 6-membered ring, demonstrating that both the prodrug design and the structure of the activated form are critical for biological activity. nih.gov

Modifications to the tetracyclic aglycone core are fundamental to the development of new anthracycline analogs. A versatile synthetic route has been developed for 4-demethoxyanthracyclinones, allowing for the introduction of various substituents at the C-9 position. nih.gov

The synthesis of 9-alkylanthracyclines, for instance, has produced compounds with higher efficacy against L-1210 leukemia than 4-demethoxydaunorubicin. nih.gov Specifically, the 9-methyl analog showed superior efficacy against P388 leukemia compared to other tested anthracyclines. nih.gov In contrast, derivatives with 9-(hydroxyalkyl) groups were generally highly effective but slightly less potent than the parent 4-demethoxydaunorubicin. nih.gov However, introducing N-substituted 9-carbamoyl groups resulted in a complete loss of antitumor activity, indicating a high degree of sensitivity to the type of substitution at this position. nih.gov

Table 1: Impact of C-9 Aglycone Modifications on Antitumor Activity

| Derivative Type | Modification | Observed Activity vs. L-1210 Leukemia | Reference |

|---|---|---|---|

| 9-Alkylanthracyclines | Introduction of alkyl groups at C-9 | Higher efficacy than 4-demethoxydaunorubicin | nih.gov |

| 9-(Hydroxyalkyl) Derivatives | Introduction of hydroxyalkyl groups at C-9 | High efficacy, but slightly less potent than 4-demethoxydaunorubicin | nih.gov |

| 9-Carbamoyl Derivatives | Introduction of N-substituted carbamoyl (B1232498) groups at C-9 | Devoid of antitumor activity | nih.gov |

The development of hybrid molecules represents a strategy to combine the structural features of anthracyclines with other pharmacophores to enhance activity or overcome resistance. One successful approach has been the synthesis of N-alkylated daunorubicin derivatives through reductive amination, which attaches polyalkoxybenzaldehydes to the daunosamine sugar. mdpi.comresearchgate.net

These hybrid structures effectively merge the DNA-intercalating anthracycline core with a polyalkoxybenzyl moiety. mdpi.com The resulting compounds exhibit significantly increased cytotoxicity compared to daunorubicin. researchgate.net Molecular modeling and biological studies suggest this is due to an increased affinity for DNA. researchgate.net The orientation of the attached group in the DNA minor groove was found to be important; dimethoxy derivatives tended to orient the phenyl group parallel to the groove surface, while trimethoxy derivatives adopted a perpendicular orientation. mdpi.com The specific substitution pattern on the benzene (B151609) ring was more critical for cytotoxicity than the sheer number of methoxy groups, with a combination of ortho- and para-positions proving most effective. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-Demethoxy-11-deoxydaunorubicin |

| Daunorubicin |

| 4-Demethoxydaunorubicin (Idarubicin) |

| 4-Demethoxy-7,9-diepidaunorubicin |

| 4-demethoxydaunorubicinol |

| 4-O-demethyl-11-deoxydoxorubicin |

| 4-O-demethyl-11-deoxydaunorubicin |

| Doxorubicin |

| Formamidinodaunorubicin (DAUFmor) |

| Formamidinodaunorubicin (DAUFhex) |

Mechanisms of Acquired Resistance to 4 Demethoxy 11 Deoxydaunorubicin and Anthracyclines

Role of Drug Efflux Transporters

One of the most well-established mechanisms of multidrug resistance (MDR) is the increased efflux of chemotherapeutic agents from cancer cells, mediated by a family of ATP-binding cassette (ABC) transporters. qiagen.com These transporters act as cellular pumps, actively removing drugs from the intracellular environment and thereby reducing their concentration at the target sites. qiagen.comnih.gov

ATP-Binding Cassette (ABC) Transporter Family (e.g., ABCB1/P-gp, ABCC1, ABCC2)

The human genome encodes 49 ABC transporters, with at least twelve implicated in drug resistance. mdpi.com Among these, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is the most extensively studied and a primary contributor to anthracycline resistance. qiagen.commdpi.com Overexpression of P-gp leads to resistance against a wide array of structurally and functionally diverse anticancer drugs, including doxorubicin (B1662922) and daunorubicin (B1662515). qiagen.com Other notable members of the ABC transporter family involved in anthracycline efflux include the multidrug resistance-associated proteins MRP1 (ABCC1) and MRP2 (ABCC2), as well as the breast cancer resistance protein (BCRP/ABCG2). qiagen.comnih.gov While P-gp and MRP1 are major players in pump-mediated resistance, other MRP family members are also being investigated for their roles. iiarjournals.org

The significance of these transporters is underscored by studies showing a correlation between their overexpression and poor treatment outcomes in various cancers. iiarjournals.org For instance, high expression of ABCB1 has been linked to worse survival rates in acute myeloid leukemia, multiple myeloma, and hepatocellular carcinoma. mdpi.com

Upregulation and Functional Activity of Efflux Pumps

The overexpression of drug efflux pumps is a key factor in acquired resistance. qiagen.com Cancer cells can increase the expression of these transporters in response to chemotherapy, a phenomenon observed in both laboratory cell lines and clinical tumor samples. iiarjournals.orgnih.gov This upregulation can be triggered by even low doses of drugs like doxorubicin, leading to the development of an MDR phenotype. nih.gov

The functional activity of these pumps is an energy-dependent process. For example, doxorubicin and daunorubicin are efficiently pumped out of multidrug-resistant cells against a concentration gradient when glucose is present. nih.gov This active transport reduces the intracellular accumulation of the drugs, rendering them less effective. nih.gov Interestingly, some modified anthracycline analogues are less susceptible to efflux by P-gp, suggesting a potential strategy to circumvent this resistance mechanism. nih.gov

Alterations in DNA Repair Pathways

Anthracyclines exert their cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. nih.gov Consequently, alterations in DNA repair pathways can significantly impact a cell's sensitivity to these drugs. nih.gov

Mismatch Repair Gene Dysregulation (e.g., MSH2, MLH1)

The DNA mismatch repair (MMR) system is crucial for correcting errors in DNA replication. nih.gov Defects in MMR genes, such as MSH2 and MLH1, are a common feature in several cancers and can lead to resistance to certain chemotherapeutic agents. nih.govnih.gov While MMR deficiency is strongly linked to resistance to alkylating agents, its role in anthracycline resistance is also an area of investigation. nih.gov Studies have shown that a lack of MLH1 protein is more common than MSH2 deficiency in some cancer cell lines. nih.gov Although a direct, significant correlation between the cellular levels of MLH1 and MSH2 and sensitivity to standard anticancer drugs, including anthracyclines, was not found in one large-scale screen, the dysregulation of MMR pathways remains a significant factor in the broader context of chemoresistance. nih.gov Epigenetic silencing of MMR genes, such as through promoter methylation, can also contribute to their loss of function. frontiersin.org

DNA Damage Response (DDR) Mechanisms

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic integrity. nih.govmdpi.com The efficacy of DNA-damaging agents like anthracyclines is intrinsically linked to the cell's DDR capacity. mdpi.com Cancer cells with proficient DDR may be more resistant to treatment. nih.gov

Several key DDR pathways are implicated in anthracycline resistance:

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks. nih.gov Alterations in the efficiency of these pathways can affect the outcome of anthracycline therapy.

p53 Signaling: The tumor suppressor p53 plays a central role in the DDR, inducing cell cycle arrest and apoptosis in response to DNA damage. nih.govnih.gov Mutations in the TP53 gene are common in cancer and can confer resistance to anthracyclines. nih.gov

Checkpoint Kinases: Proteins like ATM and ATR are key sensors of DNA damage that activate downstream checkpoint kinases (CHK1 and CHK2) to halt the cell cycle and allow for repair. mdpi.com Dysregulation of these pathways can contribute to resistance. mdpi.com

Adaptive Cellular Signaling Pathways

In response to the stress induced by chemotherapy, cancer cells can activate various signaling pathways that promote survival and resistance. nih.gov This adaptive response can involve widespread reprogramming of cellular processes. biorxiv.org

Key signaling pathways implicated in acquired resistance to anthracyclines include:

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Its activation is frequently observed in human cancers and can contribute to resistance to doxorubicin. nih.govremedypublications.com

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. nih.gov Studies have shown that this pathway can play an adaptive role in protecting tumor cells from doxorubicin-induced cell death, thereby promoting drug resistance. nih.govremedypublications.com

NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival. nih.gov It has been shown to modulate resistance to doxorubicin by regulating the expression of ABC transporters and anti-apoptotic proteins like Bcl-2. nih.gov

Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. archbreastcancer.com The acquisition of doxorubicin resistance has been linked to the induction of EMT, suggesting a connection between drug resistance and tumor progression. archbreastcancer.com

Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.govwaocp.org The Ras-ERK pathway, a key branch of the MAPK family, is frequently hyperactive in many human cancers. esmed.org This pathway communicates signals from cell surface receptors to the cell's nucleus, influencing gene expression and cell cycle progression. wikipedia.org

Activation of the MAPK/ERK pathway is a recognized mechanism of resistance to various anticancer therapies, including anthracyclines like doxorubicin. nih.govnih.gov Studies have shown that doxorubicin treatment can lead to the activation of the MAPK/ERK pathway, which in turn promotes tumor cell survival and contributes to drug resistance. nih.gov This activation is seen as an adaptive response by tumor cells to protect themselves from the cytotoxic effects of the drug. nih.gov The mechanism involves a cascade of phosphorylation events, starting from the activation of the Ras protein, which then activates RAF, MEK, and finally ERK. wikipedia.org Activated ERK can then phosphorylate various downstream targets that promote cell survival and inhibit apoptosis. esmed.orgwikipedia.org

The role of the MAPK/ERK pathway in drug resistance is complex and can involve interactions with other signaling pathways. For instance, the stress-activated MAPK pathways, such as p38 MAPK and Jun N-terminal kinases (JNK), also play a role in modulating the response of cancer cells to chemotherapy. nih.gov The interplay between these pathways can determine the ultimate fate of the cancer cell in response to drug treatment.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling network that is frequently dysregulated in cancer and plays a pivotal role in therapeutic resistance. nih.govnih.govmdpi.com This pathway is a master regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com The activation of the PI3K/Akt pathway is a significant contributor to chemoresistance against a variety of anticancer drugs, including anthracyclines. nih.govmdpi.com

Upon activation by growth factors or other stimuli, PI3K phosphorylates membrane phosphoinositides, leading to the recruitment and activation of Akt. mdpi.com Activated Akt then phosphorylates numerous downstream substrates that promote cell survival by inhibiting apoptosis and stimulating cell growth. nih.govmdpi.com In the context of anthracycline resistance, the PI3K/Akt pathway can be aberrantly activated, leading to the suppression of drug-induced apoptosis. nih.govmdpi.com This can occur through various mechanisms, such as the inactivation of pro-apoptotic proteins and the enhancement of anti-apoptotic protein function. mdpi.com

The PI3K/Akt pathway is often found to be hyperactive in multidrug-resistant tumors. mdpi.com Its role in resistance is multifaceted, involving not only the direct inhibition of apoptosis but also the regulation of other cellular processes like cell cycle progression and angiogenesis. nih.gov The interaction between the PI3K/Akt pathway and other signaling networks, such as the MAPK/ERK pathway, further contributes to the complexity of drug resistance. researchgate.net

Other Resistance Mechanisms Identified in Preclinical Models

Beyond the major signaling pathways, other mechanisms contribute to resistance against 4-demethoxy-11-deoxydaunorubicin and other anthracyclines in preclinical studies.

Metabolic Inactivation and Biotransformation

The metabolism of anthracyclines can significantly influence their efficacy and contribute to resistance. The biotransformation of these drugs can lead to the formation of metabolites with reduced or altered activity. For instance, this compound (also known as 4-demethoxydaunorubicin) undergoes metabolic changes in the body. nih.gov

One key metabolic pathway for anthracyclines is the reduction of a carbonyl group at position 13, leading to the formation of alcohol metabolites. nih.gov In the case of 4-demethoxydaunorubicin, it is metabolized to 4-demethoxydaunorubicinol. nih.gov This metabolic conversion can be extensive. nih.gov Similarly, doxorubicin is metabolized to doxorubicinol. remedypublications.com The formation of these metabolites can be a mechanism of detoxification, as they may have lower cytotoxic activity or be more readily eliminated from the cell. The enzymes responsible for these metabolic conversions, such as carbonyl reductases and other oxidoreductases, can be overexpressed in resistant cancer cells. mdpi.com

Furthermore, the expression and activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide range of drugs, can be altered in resistant tumors, potentially leading to increased drug inactivation. mdpi.com

Apoptosis Evasion Mechanisms

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a primary mechanism of resistance to chemotherapy. mdpi.comnih.govnih.gov Cancer cells can acquire resistance by altering the expression or function of proteins that regulate the apoptotic process. nih.gov

The intrinsic apoptotic pathway, which is triggered by cellular stress such as DNA damage caused by anthracyclines, is often dysregulated in resistant cells. mdpi.com This can involve the overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak). nih.govnih.gov For example, overexpression of Bcl-2 has been observed in various cancers and is associated with resistance to apoptosis. youtube.com

Another mechanism of apoptosis evasion is the impairment of caspase function. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis. youtube.com Inhibitor of Apoptosis Proteins (IAPs) can bind to and inhibit caspases, thereby blocking cell death. youtube.comyoutube.com Overexpression of IAPs is another strategy employed by cancer cells to evade apoptosis and resist the effects of chemotherapeutic agents. mdpi.comyoutube.com The tumor suppressor protein p53, which plays a critical role in inducing apoptosis in response to DNA damage, can also be mutated or inactivated in resistant tumors, further contributing to the evasion of apoptosis. mdpi.com

Advanced Research Methodologies and Theoretical Studies

Molecular Interaction Analysis Techniques

A variety of analytical methods are employed to probe the interactions of 4-Demethoxy-11-deoxydaunorubicin with its biological targets, most notably DNA. These techniques offer a window into the binding kinetics, thermodynamics, and structural changes that occur upon complex formation.

Surface Plasmon Resonance (SPR) for Biomolecular Interactions

While direct studies employing Surface Plasmon Resonance (SPR) specifically for this compound are not extensively detailed in the provided search results, SPR remains a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where a target molecule, such as a specific DNA sequence, is immobilized. The binding of an analyte, in this case, this compound, to the immobilized target results in a measurable signal change, allowing for the determination of association and dissociation rate constants.

Electrochemical Methods for DNA-Drug Binding Studies

Electrochemical techniques, particularly polarography and cyclic voltammetry, have been instrumental in studying the interaction of this compound with DNA. These methods are highly sensitive to changes in the electronic state of the molecule upon binding.

Studies have shown that this compound undergoes a reductive splitting of its glycosidic bond. cdnsciencepub.com The stability of this bond is a key factor in its chemical behavior. cdnsciencepub.com A comparative analysis using polarography has indicated the relative stability of the glycosidic bond in a series of anthracyclines. cdnsciencepub.com By examining the ratio of the first to the second peak in the polarogram at a fixed drop time, researchers can infer the stability of the glycosidic bond. cdnsciencepub.com For instance, at a drop time of 6 seconds, the ratio increases along the series 10(R)-methoxydaunorubicin, daunorubicin (B1662515), and this compound, suggesting an increase in the stability of the glycosidic bond in that order. cdnsciencepub.com

Cyclic voltammetry has been performed using a BAS CV-I B apparatus to further investigate these electrochemical processes. cdnsciencepub.com The electrochemical behavior of this compound, which readily undergoes an E.C.E (electrochemical-chemical-electrochemical) process, stands in contrast to other analogues like 4-demethoxy-6-deoxydaunorubicin. cdnsciencepub.com This difference in reactivity is attributed to the conformation of the A ring of the molecule. cdnsciencepub.com

Mass Spectrometry-Based Approaches for Molecular Interactions

Mass spectrometry has been utilized to confirm the structural assignments of this compound and its derivatives. cdnsciencepub.com This technique provides precise mass-to-charge ratio information, which is invaluable for verifying the identity of compounds and their transformation products resulting from interactions or reactions. While the provided information does not detail specific mass spectrometry-based interaction studies, it underscores its role in the fundamental characterization of the molecule. cdnsciencepub.com

Computational and Theoretical Chemistry Approaches

In conjunction with experimental methods, computational and theoretical chemistry provides a deeper understanding of the structural and electronic properties of this compound.

Force Field Calculations and Conformational Analysis

The conformation of the cyclohexene (B86901) ring (ring A) in anthracyclines is a critical determinant of their reactivity, particularly the stability of the glycosidic bond. cdnsciencepub.com In this compound, the alicyclic A ring adopts the more common α half-chair conformation. cdnsciencepub.com This contrasts with other derivatives, such as 4-demethoxy-6-deoxydaunorubicin, where the removal of a hydroxyl group at the C6 position leads to a change to the β form. cdnsciencepub.com This conformational difference, influenced by the substitution pattern, has profound implications for the molecule's electrochemical behavior and the stability of the daunosamine (B1196630) sugar moiety. cdnsciencepub.com The ease with which this compound eliminates L-daunosamine upon polarographic reduction is directly linked to its adoption of the α half-chair conformation. cdnsciencepub.com

Biochemical and Biophysical Characterization

The ability of anthracyclines to inhibit topoisomerase II (Topo II) is a crucial component of their mechanism of action. nih.govmdpi.com These drugs act as "poisons" by stabilizing the transient covalent complex formed between Topo II and DNA, which leads to DNA strand breaks that are cytotoxic to cancer cells. mdpi.comcuni.cz

Research indicates that modifications at the C-4 position of the anthracycline ring significantly influence Topo II targeting. Specifically, 4-demethoxy analogues of doxorubicin (B1662922) demonstrate a markedly greater ability to trap these Topo II cleavage complexes compared to their 4-methoxy counterparts like doxorubicin. nih.govaacrjournals.org In studies using leukemic CEM cells, which have wild-type Topo II, the 4-demethoxy analogue annamycin (B1684224) induced substantial levels of Topo II-mediated DNA-protein cross-links, while doxorubicin induced only marginal levels. nih.govaacrjournals.org This suggests that the absence of the methoxy (B1213986) group at the C-4 position enhances the drug's ability to poison Topo II. nih.gov

This enhanced targeting by 4-demethoxy analogues is correlated with a greater dependency on the presence of wild-type Topo II for cytotoxic activity. nih.govaacrjournals.org In cell lines with mutated, drug-resistant Topo II, both 4-methoxy and 4-demethoxy drugs were found to produce minimal DNA-protein cross-links. nih.govaacrjournals.org The increased efficiency in forming the ternary drug-enzyme-DNA complex underscores the mechanistic diversity among anthracyclines and highlights the importance of the 4-demethoxy structure for potent Topo II inhibition. nih.gov

Table 1: Comparison of Topo II-mediated DNA-Protein Cross-links Induced by a 4-Demethoxy Anthracycline vs. Doxorubicin Data derived from studies on leukemic CEM cells with wild-type Topoisomerase II. nih.govaacrjournals.org

| Compound Type | Example Compound | Concentration Range (µmol/L) | DNA-Protein Cross-links (% of total DNA) |

| 4-Demethoxy Analogue | Annamycin | 0.5 - 50 | 15% - 37% |

| 4-Methoxy Analogue | Doxorubicin | 0.5 - 50 | 0% - 4% |

The interaction of anthracyclines with DNA is a critical step that precedes enzyme poisoning. The binding process is complex and involves both intercalation of the planar chromophore between DNA base pairs and electrostatic interactions involving the sugar moiety in the DNA groove. The thermodynamics of this binding, including the contributions of enthalpy (ΔH) and entropy (ΔS), dictate the affinity and stability of the drug-DNA complex.

Thermodynamic studies of drug-DNA interactions often reveal an enthalpy-entropy compensation mechanism, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. For DNA-binding drugs, intercalation is often an entropy-driven process, while binding to the exterior of the DNA helix tends to be enthalpy-driven. nih.gov

While specific thermodynamic parameters for this compound were not available in the reviewed literature, studies on other novel anthracyclines demonstrate how structural changes affect DNA binding affinity and sequence preference. nih.gov For instance, unlike adriamycin which shows a preference for GC-rich sequences, other analogues such as marcellomycin (B1194889) show a preference for AT sequences. nih.gov Determining the complete thermodynamic profile (ΔG, ΔH, ΔS) for this compound would require specific techniques like isothermal titration calorimetry to fully characterize the energetic forces driving its interaction with DNA.

A key biochemical feature of anthracyclines is their ability to undergo redox cycling, a process linked to both their therapeutic effects and their associated toxicities. cdnsciencepub.comnih.gov The quinone structure of the anthracycline molecule can be enzymatically reduced to a semiquinone radical. cdnsciencepub.com This radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. This process can initiate a cascade of reactive oxygen species (ROS) generation. cdnsciencepub.comnih.gov

The structural characteristics of the anthracycline, particularly the conformation of the alicyclic A-ring, influence the stability of the glycosidic bond upon reductive activation. cdnsciencepub.com Electrochemical studies have shown that this compound, which maintains an α half-chair conformation in its A-ring, readily undergoes reductive cleavage of its L-daunosamine sugar moiety. cdnsciencepub.com This process is a key step in the bioactivation pathway that leads to the formation of radical species. cdnsciencepub.com In contrast, analogues with a different A-ring conformation show greater stability against this reductive deglycosidation. cdnsciencepub.com This indicates that this compound is susceptible to the reductive activation that facilitates redox cycling and subsequent free radical generation. cdnsciencepub.com

Future Directions in 4 Demethoxy 11 Deoxydaunorubicin Research

Rational Drug Design for Enhanced Efficacy and Reduced Resistance

The core of advancing 4-Demethoxy-11-deoxydaunorubicin lies in the strategic modification of its chemical structure. Rational drug design, guided by an understanding of structure-activity relationships, is paramount for developing derivatives with improved therapeutic profiles. The primary goals are to amplify cytotoxicity against tumor cells and to circumvent the mechanisms of drug resistance that often compromise the efficacy of anthracyclines.

Future efforts in rational drug design will likely focus on modifications at various positions of the anthracycline scaffold. For instance, the synthesis of novel 4-demethoxyanthracyclines has shown that alterations at the C-9 position can significantly influence antitumor activity. The introduction of alkyl or hydroxylalkyl groups at this position has been found to yield compounds with higher efficacy against certain leukemia cell lines when compared to the parent compounds. nih.gov

A key area of investigation will be the synthesis of derivatives that can evade recognition and efflux by P-glycoprotein and other ABC transporters, which are major contributors to multidrug resistance. This could involve the design of molecules with altered hydrophilicity or steric properties that hinder their interaction with these efflux pumps. Furthermore, creating derivatives with a higher affinity for DNA or topoisomerase II, the primary targets of anthracyclines, could lead to more potent and selective anticancer agents.

| Derivative Modification | Observed Effect on Antitumor Activity | Relevant Research Finding |

| 9-Alkyl substitution | Higher efficacy against L-1210 leukemia compared to parent compounds. | nih.gov |

| 9-Hydroxymethyl substitution | Retained efficacy similar to parent compounds but with considerably greater potency. | nih.gov |

| N-substituted 9-carbamoyl | Devoid of antitumor activity. | nih.gov |

Exploration of Novel Biochemical Targets

While the established mechanism of action for anthracyclines involves DNA intercalation and the inhibition of topoisomerase II, the future of this compound research will likely extend to the exploration of novel biochemical targets. A deeper understanding of the cellular pathways affected by this compound could unveil new opportunities for therapeutic intervention and for overcoming resistance.

Research into the parent compound, daunorubicin (B1662515), and its analogs has shown that these molecules can influence a variety of cellular processes beyond DNA damage. nih.gov Future studies on this compound could investigate its potential to modulate signaling pathways involved in cell proliferation, apoptosis, and survival. For example, investigating its impact on protein kinases, transcription factors, and other regulatory proteins could reveal previously unknown mechanisms of action.

The identification of new targets could also open the door to combination therapies, where this compound is used alongside agents that act on complementary pathways, potentially leading to synergistic antitumor effects.

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

To accurately predict the therapeutic potential of this compound and its derivatives, the development of more sophisticated preclinical models is essential. Traditional two-dimensional cell culture systems and animal models often fail to fully recapitulate the complexity of human tumors and the tumor microenvironment.

Future research should focus on utilizing three-dimensional (3D) organoid and spheroid cultures derived from patient tumors. These models more closely mimic the architecture, cell-cell interactions, and drug response of in vivo tumors. They provide a valuable platform for high-throughput screening of new derivatives and for studying the mechanisms of acquired resistance in a more clinically relevant context.

Moreover, the development of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models that harbor specific genetic mutations or resistance profiles will be crucial. These advanced in vivo models can offer deeper insights into how this compound interacts with the host immune system and the tumor microenvironment, and how these interactions influence efficacy and resistance.

| Preclinical Model | Application in this compound Research |

| 3D Organoids/Spheroids | High-throughput screening of new derivatives and studying resistance mechanisms. |

| Genetically Engineered Mouse Models (GEMMs) | Investigating drug efficacy in the context of specific genetic backgrounds. |

| Patient-Derived Xenograft (PDX) Models | Evaluating therapeutic response in models that closely mimic patient tumors. |

Integration with Systems Biology and Omics Approaches

The integration of systems biology and "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for advancing our understanding of this compound. These approaches can provide a holistic view of the cellular response to the drug, identifying key genes, proteins, and metabolic pathways that mediate its effects and contribute to resistance. nih.gov

By employing these techniques, researchers can identify predictive biomarkers of response, allowing for the stratification of patients who are most likely to benefit from treatment. For instance, transcriptomic profiling of tumor cells treated with this compound could reveal gene expression signatures associated with sensitivity or resistance. biorxiv.org Proteomic analysis can identify protein interaction networks that are perturbed by the drug, offering insights into its mechanism of action and potential off-target effects. biorxiv.org

Furthermore, systems biology can be used to construct computational models of the signaling networks that govern a cell's response to treatment. nih.govnih.gov These models can be used to simulate the effects of new drug derivatives and to identify novel drug targets for combination therapies.

Emerging Therapeutic Strategies (excluding clinical aspects)

Looking ahead, several emerging, non-clinical therapeutic strategies could be explored to enhance the efficacy of this compound. These strategies focus on innovative drug delivery systems and combination approaches that leverage a deeper understanding of tumor biology.

Nanoparticle-based delivery systems offer a promising avenue for improving the therapeutic index of this compound. nih.gov Encapsulating the drug in nanoparticles can enhance its solubility, prolong its circulation time, and enable targeted delivery to tumor tissue, thereby reducing systemic toxicity. waocp.org The surface of these nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells, further increasing the specificity of drug delivery.

Another emerging area is the combination of this compound with therapies that modulate the tumor microenvironment or the host immune response. For example, combining it with agents that target cancer-associated fibroblasts or suppressive immune cells could enhance its antitumor activity. The potential for synergistic effects with photodynamic therapy or gene therapy approaches, as has been explored for doxorubicin (B1662922), also warrants investigation. nih.gov These strategies aim to create a more favorable environment for the drug to exert its cytotoxic effects and to overcome resistance. waocp.orgnih.gov

Q & A

Q. How can researchers balance open data sharing with intellectual property concerns in collaborative studies?

- Methodological Answer : Use data repositories (e.g., Zenodo) with embargo periods to protect pending patents. Anonymize preclinical datasets by omitting proprietary synthesis details. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data, ensuring compliance with institutional ethics guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.